![molecular formula C20H16N6O4S B11702229 (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702229.png)
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The next step involves the formation of the pyrazolone ring, which is then functionalized with the nitrophenylhydrazine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products depend on the specific reaction and conditions but often include various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolines, including compounds similar to (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. A study demonstrated that thiazole-containing compounds show activity against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | Activity | MIC (µg/mL) |
---|---|---|
Compound A | Bacterial | 32 |
Compound B | Fungal | 16 |
(4E)-2-[...] | Bacterial | 64 |
Anticancer Properties
The compound has shown promise in anticancer research. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related thiazole derivative was found to exhibit cytotoxic effects on human cancer cell lines with IC50 values lower than those of traditional chemotherapeutics .
Anti-inflammatory Effects
Thiazole-based compounds have been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Material Science Applications
The unique structural features of the compound allow for its application in material science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of thiazole units into polymer matrices has been shown to enhance the electronic properties and stability of the materials.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives, including the target compound, and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency.
Case Study 2: Anticancer Mechanism
In another investigation, the anticancer mechanism of a related compound was elucidated using flow cytometry and Western blot analysis, revealing that it induces apoptosis via the mitochondrial pathway in breast cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazolone derivatives. Compared to these, (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Thiazole derivatives: Known for their antimicrobial properties.
Pyrazolone derivatives: Used as anti-inflammatory agents.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Biological Activity
The compound (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a novel synthetic molecule that combines thiazole and pyrazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazole ring is known for enhancing pharmacological properties, while the pyrazole moiety adds to its reactivity and potential therapeutic effects.
Biological Activity Overview
The biological activities of thiazole and pyrazole derivatives have been widely studied, with applications in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies. The specific compound under consideration has shown promise in several areas:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For example:
- Case Study 1 : A similar thiazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and survival, such as the Bcl-2 pathway .
Antimicrobial Activity
Thiazoles are recognized for their antimicrobial properties:
- Case Study 2 : Compounds with similar structural features showed effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Mechanism : The mechanism typically involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored:
- Case Study 3 : In picrotoxin-induced seizure models, compounds related to the target molecule exhibited protective effects with a median effective dose (ED50) comparable to established anticonvulsants like sodium valproate .
Data Tables
Activity Type | IC50/ED50 Values | Reference |
---|---|---|
Anticancer | <10 µM | |
Antimicrobial | ≤0.25 µg/mL | |
Anticonvulsant | ED50 comparable to sodium valproate |
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazole and pyrazole derivatives. The presence of electron-donating groups, such as methoxy or nitro groups, significantly enhances their pharmacological profiles.
Key Findings:
- Cytotoxicity : The presence of a methoxy group at the para position on the phenyl ring increases cytotoxicity against various cancer cell lines.
- Selectivity : Certain modifications lead to selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
- Mechanistic Insights : Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins involved in cell survival pathways .
Properties
Molecular Formula |
C20H16N6O4S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16N6O4S/c1-12-18(23-22-14-4-3-5-15(10-14)26(28)29)19(27)25(24-12)20-21-17(11-31-20)13-6-8-16(30-2)9-7-13/h3-11,24H,1-2H3 |
InChI Key |
WZNVTCQKFBPTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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